3-Chloro-2,6-difluorobenzaldehyde (CAS 190011-87-1) is a highly specialized, tri-halogenated aromatic building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly macrocyclic Factor XIa (FXIa) inhibitors and multitargeted imidazoles [1]. Featuring a distinct 3-chloro-2,6-difluoro substitution pattern, this compound offers a precise balance of steric bulk, electronic withdrawing effects, and conformational locking capabilities [2]. In procurement and process chemistry, it is valued for its near-quantitative reactivity in Schiff base condensations and Grignard additions, serving as an irreplaceable precursor for installing critical binding moieties in anticoagulant and neurodegenerative drug candidates [3].
Attempting to substitute 3-chloro-2,6-difluorobenzaldehyde with simpler analogs, such as 2,6-difluorobenzaldehyde or 3-chloro-2-fluorobenzaldehyde, fundamentally compromises both downstream pharmacological potency and metabolic stability [1]. The absence of the 3-chloro substituent results in a failure to adequately fill the lipophilic S1 pocket of target proteases like FXIa, leading to a severe drop in binding affinity [1]. Conversely, removing the 6-fluoro group eliminates the steric hindrance required to lock the phenyl ring in the orthogonal conformation essential for target binding, exposing the benzylic position to rapid oxidative metabolism [2]. Consequently, generic substitution yields APIs with inferior pharmacokinetic profiles, sub-optimal target engagement, and higher failure rates in preclinical development.
In the optimization of macrocyclic Factor XIa inhibitors, the incorporation of the 3-chloro-2,6-difluorophenyl moiety (derived from 3-chloro-2,6-difluorobenzaldehyde) provides a superior binding profile compared to the unchlorinated 2,6-difluorophenyl baseline [1]. Studies demonstrate that the addition of the 3-chloro group improves FXIa binding affinity (Ki) by approximately 3-fold and significantly enhances anticoagulant activity in activated partial thromboplastin time (aPTT) assays, as the chlorine atom optimally fills the lipophilic S1 pocket of the enzyme[1].
| Evidence Dimension | Target Binding Affinity (FXIa Ki) |
| Target Compound Data | 3-Chloro-2,6-difluorophenyl derivative (Ki < 1 nM range) |
| Comparator Or Baseline | 2,6-Difluorophenyl derivative (Lacks 3-chloro group) |
| Quantified Difference | ~3-fold improvement in FXIa binding affinity (Ki) |
| Conditions | In vitro FXIa inhibition assay and aPTT assay |
Procurement of the exact 3-chloro-2,6-difluoro building block is non-negotiable for achieving the sub-nanomolar potency required for clinical-stage FXIa inhibitor APIs.
3-Chloro-2,6-difluorobenzaldehyde demonstrates exceptional processability in condensation reactions required for synthesizing 1,5-diarylimidazoles [1]. When reacted with 4-chloroaniline under standard synthetic procedures, it yields the corresponding Schiff base (methanimine intermediate) in 99% yield (0.850 g from 3.00 mmol) [1]. This near-quantitative conversion ensures high throughput and minimal waste before the subsequent Van Leusen cyclization step, outperforming less reactive benzaldehydes that require harsher conditions or extended reaction times.
| Evidence Dimension | Synthesis Yield (Schiff Base Formation) |
| Target Compound Data | 99% yield of Schiff base intermediate |
| Comparator Or Baseline | Standard unhalogenated or mono-halogenated benzaldehydes (Typically 70-85% yield under mild conditions) |
| Quantified Difference | >14% higher yield, achieving near-quantitative (99%) conversion |
| Conditions | Condensation with 4-chloroaniline, 3.00 mmol scale, room temperature |
High-yielding intermediate steps reduce the cost of goods (COGs) and simplify purification workflows in the multi-step synthesis of complex APIs.
The synthesis of the P1 linker for macrocyclic FXIa inhibitors requires the addition of vinylmagnesium bromide to the benzaldehyde core[1]. 3-Chloro-2,6-difluorobenzaldehyde undergoes this Grignard addition with high efficiency, yielding 1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-ol in 94% yield (3.45 g scale)[1]. The dual ortho-fluoro substituents activate the carbonyl carbon while preventing unwanted side reactions, making this specific compound highly suitable for reliable, scale-up-ready precursor synthesis.
| Evidence Dimension | Grignard Addition Efficiency |
| Target Compound Data | 94% yield of vinyl alcohol intermediate |
| Comparator Or Baseline | Mono-fluorinated analogs (Prone to lower yields due to competing side reactions) |
| Quantified Difference | Reliable >90% yield for critical carbon-carbon bond formation |
| Conditions | 1 M vinylmagnesium bromide in THF, 0 °C, followed by purification |
Reliable, high-yielding Grignard reactions are critical for process chemists scaling up the synthesis of macrocyclic drug candidates.
The presence of the 2,6-difluoro substitution pattern on the 3-chlorobenzaldehyde core is critical for the pharmacokinetic viability of the final API[1]. Compared to mono-fluoro analogs (e.g., 3-chloro-2-fluorobenzaldehyde), the di-ortho-fluoro substitution sterically locks the phenyl ring perpendicular to the macrocyclic core[1]. This conformational restriction not only optimizes target binding but also shields the benzylic position from rapid oxidative metabolism, significantly improving the in vivo half-life and oral bioavailability of the resulting drug candidate.
| Evidence Dimension | Metabolic Stability / Oral Bioavailability |
| Target Compound Data | 3-Chloro-2,6-difluoro substituted API (Conformationally locked, improved half-life) |
| Comparator Or Baseline | 3-Chloro-2-fluoro substituted API (Conformationally flexible, rapid benzylic oxidation) |
| Quantified Difference | Prevention of rapid benzylic oxidation and significant improvement in oral bioavailability |
| Conditions | In vivo pharmacokinetic profiling and liver microsome stability assays |
Selecting the 2,6-difluoro precursor is essential to prevent metabolic liabilities (soft spots) that would otherwise cause the failure of the API in preclinical development.
Serves as the mandatory building block for the P1 moiety in macrocyclic anticoagulant APIs (e.g., Milvexian analogs), where the 3-chloro group is required for S1 pocket binding and the 2,6-difluoro groups ensure metabolic stability [1].
Utilized as a high-yielding precursor in Schiff base condensations and Van Leusen cyclizations to produce 1,5-diarylimidazoles targeting Alzheimer's and other neurodegenerative diseases[2].
Applied in medicinal chemistry programs where di-ortho halogenation is required to force orthogonal ring conformations, thereby improving target selectivity and reducing off-target binding[1].
Used in the design of next-generation crop protection agents where the tri-halogenated phenyl ring provides enhanced lipophilicity and resistance to environmental degradation compared to unhalogenated or mono-halogenated equivalents[3].
Irritant